Benzo[b]thiophen-4-ylhydrazine
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzo[b]thiophen-4-ylhydrazine typically involves the reaction of benzo[b]thiophene with hydrazine or its derivatives. One common method is the nucleophilic substitution reaction where benzo[b]thiophene is treated with hydrazine hydrate under reflux conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow synthesis or the use of automated reactors. These methods allow for better control over reaction conditions and can lead to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Benzo[b]thiophen-4-ylhydrazine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or sulfoxides.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives with different functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce various substituents onto the benzothiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups such as alkyl, acyl, or sulfonyl groups.
Scientific Research Applications
Benzo[b]thiophen-4-ylhydrazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as an anticancer or antimicrobial agent.
Industry: It is used in the production of materials with specific electronic or optical properties, such as organic semiconductors or dyes.
Mechanism of Action
The mechanism of action of benzo[b]thiophen-4-ylhydrazine depends on its specific application. In medicinal chemistry, it may act by binding to and inhibiting the activity of specific enzymes or receptors. The molecular targets and pathways involved can vary, but common targets include kinases, proteases, and G-protein coupled receptors.
Comparison with Similar Compounds
Benzo[b]thiophen-4-ylhydrazine can be compared with other benzothiophene derivatives such as:
- Benzo[b]thiophene-2-carboxylic acid
- Benzo[b]thiophene-3-amine
- Benzo[b]thiophene-2-thiol
These compounds share the benzothiophene core structure but differ in their functional groups, leading to variations in their chemical reactivity and applications. This compound is unique due to the presence of the hydrazine group, which imparts distinct chemical properties and potential biological activities.
Properties
Molecular Formula |
C8H8N2S |
---|---|
Molecular Weight |
164.23 g/mol |
IUPAC Name |
1-benzothiophen-4-ylhydrazine |
InChI |
InChI=1S/C8H8N2S/c9-10-7-2-1-3-8-6(7)4-5-11-8/h1-5,10H,9H2 |
InChI Key |
OTHMTEDMKSDSSI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C=CSC2=C1)NN |
Origin of Product |
United States |
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